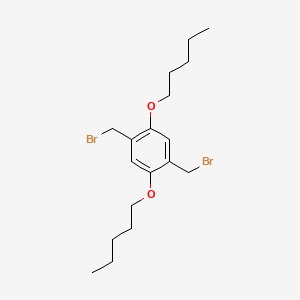
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene is an organic compound with the molecular formula C18H28Br2O2 It is a derivative of benzene, where two bromomethyl groups and two pentyloxy groups are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene can be synthesized through a multi-step process involving the bromination of 1,4-dimethyl-2,5-dipentyloxybenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination at the benzylic positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions at the benzylic positions to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,4-dimethyl-2,5-dipentyloxybenzene.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of 1,4-bis(bromomethyl)-2,5-bis(pentyloxy)benzene in chemical reactions involves the activation of the bromomethyl groups. These groups are highly reactive and can undergo nucleophilic substitution or other reactions. The presence of pentyloxy groups can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(bromomethyl)benzene: Lacks the pentyloxy groups, making it less sterically hindered and more reactive.
1,4-Dibromomethylbenzene: Similar structure but without the pentyloxy groups, leading to different reactivity and applications.
1,4-Bis(chloromethyl)-2,5-bis(pentyloxy)benzene: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and chemical properties.
Uniqueness
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene is unique due to the presence of both bromomethyl and pentyloxy groups
Eigenschaften
CAS-Nummer |
153282-59-8 |
|---|---|
Molekularformel |
C18H28Br2O2 |
Molekulargewicht |
436.2 g/mol |
IUPAC-Name |
1,4-bis(bromomethyl)-2,5-dipentoxybenzene |
InChI |
InChI=1S/C18H28Br2O2/c1-3-5-7-9-21-17-11-16(14-20)18(12-15(17)13-19)22-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
InChI-Schlüssel |
GJBAXTJCKFSDPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC(=C(C=C1CBr)OCCCCC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


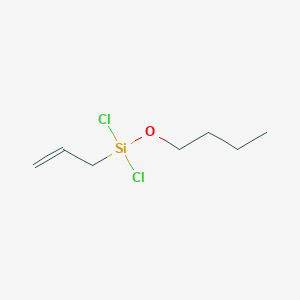
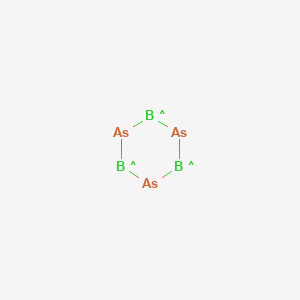
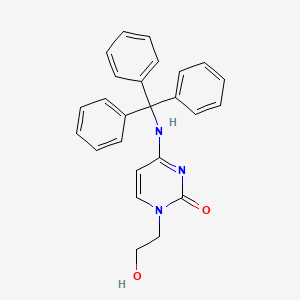
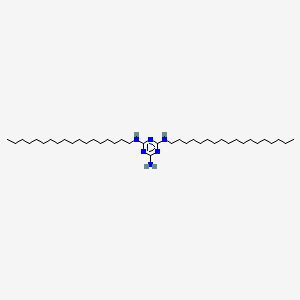
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
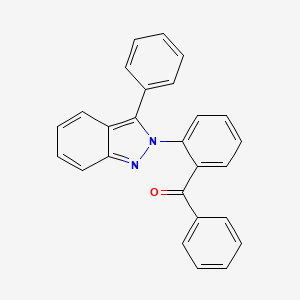
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
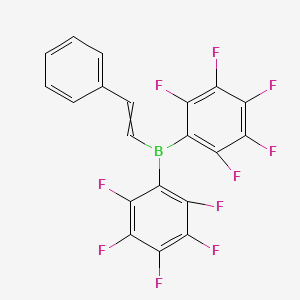
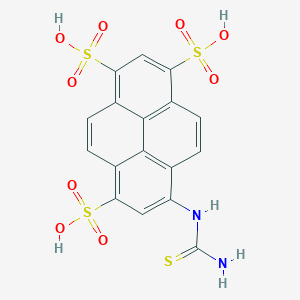
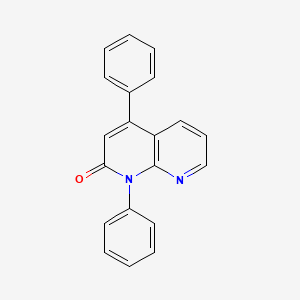

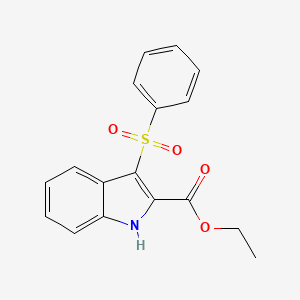
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
